molecular formula C16H12F2OS B13092567 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13092567
M. Wt: 290.3 g/mol
InChI Key: UCIKLXXODZHHQQ-UHFFFAOYSA-N
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Description

2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 2-[3-(3,5-Difluorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 3,5-difluorophenyl-substituted 3-oxopropyl chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C16H12F2OS

Molecular Weight

290.3 g/mol

IUPAC Name

2-[3-(3,5-difluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12F2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-3-1-2-4-12(11)10-20/h1-4,7-10H,5-6H2

InChI Key

UCIKLXXODZHHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C=S

Origin of Product

United States

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